molecular formula C4H4FN3 B1273414 5-Fluoropyrimidin-4-amine CAS No. 811450-26-7

5-Fluoropyrimidin-4-amine

Cat. No.: B1273414
CAS No.: 811450-26-7
M. Wt: 113.09 g/mol
InChI Key: PKZMNMQCFNJXEH-UHFFFAOYSA-N
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Description

5-Fluoropyrimidin-4-amine is an organic compound with the molecular formula C4H4FN3. It contains a 5-fluoropyrimidine ring and an amine group in its structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Fluoropyrimidin-4-amine involves the reaction of 4-chloro-5-fluoropyrimidine with ammonia in methanol. The reaction mixture is heated to 110°C using a microwave reactor for 30 minutes, resulting in a 58% yield of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidin-4-amine involves its interaction with nucleic acids and enzymes. The compound can inhibit RNA- and DNA-modifying enzymes, such as thymidylate synthase and DNA topoisomerase 1. This inhibition disrupts nucleic acid synthesis and function, leading to cytotoxic effects .

Properties

IUPAC Name

5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZMNMQCFNJXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392849
Record name 5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811450-26-7
Record name 5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does RS-1748, a derivative of 5-Fluoropyrimidin-4-amine, interact with its target CCR4 and what are the downstream effects of this interaction?

A1: RS-1748 acts as a CCR4 antagonist by binding to the receptor and blocking the binding of its natural ligands, such as CCL17. [] This competitive inhibition prevents the activation of CCR4 signaling pathways in cells expressing this receptor, primarily T helper 2 (Th2) cells. By inhibiting CCR4 signaling, RS-1748 disrupts the migration and recruitment of Th2 cells to sites of inflammation, effectively reducing the inflammatory response. [] This mechanism is particularly relevant in the context of allergic asthma, where Th2 cells play a significant role in airway inflammation.

Q2: What is the structural characterization of RS-1748, including its molecular formula and weight?

A2: RS-1748, chemically named 2-{4-[2-(diethylamino)ethoxy]phenyl}-N-(2,4-difluorobenzyl)-5-fluoropyrimidin-4-amine, has the molecular formula C23H26F3N5O and a molecular weight of 445.48 g/mol. [] While the provided research does not include specific spectroscopic data for RS-1748, such data (e.g., NMR, IR, Mass spectrometry) are essential for confirming the structure and purity of synthesized compounds.

Q3: Can you elaborate on the in vivo efficacy of RS-1748 as demonstrated in the research?

A3: The research demonstrates the in vivo efficacy of RS-1748 using a guinea pig model of ovalbumin-induced airway inflammation, a well-established model for studying allergic asthma. [] Oral administration of RS-1748 at a dose of 10 mg/kg significantly attenuated airway inflammation in these animals. [] This finding suggests that RS-1748 holds promise as a potential therapeutic agent for treating asthma by effectively targeting and reducing airway inflammation.

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